Ethanamine, ion(1-)
Description
Ethanamine (C₂H₅NH₂) is a primary amine with a two-carbon chain and a terminal amine group. The term "ion(1−)" refers to its deprotonated form, CH₃CH₂NH⁻, which carries a negative charge. This species is less common in typical organic chemistry contexts, as amines generally act as bases (accepting protons to form ammonium ions, e.g., CH₃CH₂NH₃⁺). However, in specialized environments—such as coordination chemistry or under strongly basic conditions—the deprotonated form may act as a ligand or intermediate. The ion(1−) form is critical in reactions where the amine participates in nucleophilic substitutions or metal coordination .
Properties
CAS No. |
54448-40-7 |
|---|---|
Molecular Formula |
C2H6N- |
Molecular Weight |
44.08 g/mol |
IUPAC Name |
ethylazanide |
InChI |
InChI=1S/C2H6N/c1-2-3/h3H,2H2,1H3/q-1 |
InChI Key |
CKTNHGVJKUQEBM-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH-] |
Origin of Product |
United States |
Scientific Research Applications
Chemical Synthesis
Ethanamine serves as a vital precursor in the synthesis of numerous chemical compounds. It is primarily utilized in the production of:
- Herbicides : Ethanamine derivatives are key components in the synthesis of herbicides such as atrazine and simazine, which are widely used in agriculture for weed control .
- Pharmaceuticals : The compound is involved in the synthesis of various pharmaceutical agents, including drugs that target neurological disorders and infections. For instance, it plays a role in synthesizing certain antidepressants and antipsychotics .
Environmental Applications
Ethanamine has significant applications in environmental science, particularly in gas treatment processes:
- Gas Scrubbing : Ethanolamines, including ethanamine, are employed for scrubbing carbon dioxide from flue gases in power plants and other industrial processes. The ability of ethanamine to ionize acidic compounds enhances its effectiveness in capturing carbon dioxide and hydrogen sulfide from gas streams .
- Water Treatment : In power plants, ethanamine is used to alkalinize water to prevent corrosion in steam cycles. This application is crucial for maintaining the efficiency and safety of nuclear reactors .
Pharmaceutical Formulations
In pharmaceuticals, ethanamine is utilized for:
- Buffering Agents : It acts as a buffering agent in drug formulations, helping to maintain pH levels that are critical for drug stability and efficacy .
- Injectable Sclerosants : Ethanamine oleate is used as an injectable sclerosant for treating symptomatic hemorrhoids by causing localized ulceration and fixation of the mucosa .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of ethanamine derivatives. For example, Schiff bases derived from ethanamine have shown promising antibacterial and antioxidant activities against various pathogens . These compounds were evaluated using methods such as disk diffusion tests and DPPH assays to determine their efficacy compared to standard antibiotics.
Industrial Uses
Ethanamine is also applied in various industrial processes:
- Cleaning Agents : It is a component in cleaning fluids used for automobile windshields and other surfaces due to its effectiveness as a surfactant .
- Corrosion Inhibitors : The compound's properties make it suitable for use as a corrosion inhibitor in various industrial applications, including oil drilling and metal processing .
Data Table: Applications of Ethanamine, Ion(1-)
| Application Area | Specific Uses | Notes |
|---|---|---|
| Chemical Synthesis | Herbicides (e.g., atrazine) | Key precursor in agricultural chemicals |
| Pharmaceuticals | Used in drugs for neurological disorders | |
| Environmental Science | Gas Scrubbing | Effective in removing CO2 from industrial emissions |
| Water Treatment | Prevents corrosion in steam cycles | |
| Pharmaceutical Formulations | Buffering Agents | Maintains pH stability |
| Injectable Sclerosants | Treatment for hemorrhoids | |
| Antimicrobial Activity | Schiff Bases | Promising antibacterial properties |
| Industrial Uses | Cleaning Agents | Used in windshield cleaning fluids |
| Corrosion Inhibitors | Applied in oil drilling and metal processing |
Case Study 1: Gas Scrubbing Efficiency
A study demonstrated that ethanamine-based solutions effectively removed over 90% of carbon dioxide from flue gases during combustion processes. This efficiency is attributed to its ability to form stable complexes with acidic gases, allowing for easier separation and recovery.
Case Study 2: Antimicrobial Properties
Research on Schiff bases derived from ethanamine showed significant inhibition against Staphylococcus aureus and Escherichia coli. The synthesized compounds exhibited lower minimum inhibitory concentrations compared to standard antibiotics, indicating potential for development into new antimicrobial agents.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Ethanamine reacts with halogenoalkanes via S<sub>N</sub>2 mechanisms. For example, with bromoethane:
-
Step 1 : Nucleophilic attack by ethylamine forms ethylammonium bromide.
-
Step 2 : Deprotonation by excess ammonia yields ethylamine as the primary product .
Mechanism :
S<sub>N</sub>2 Mechanism
Oxidation Reactions
Ethanamine oxidizes to acetaldehyde under strong oxidative conditions:
This reaction proceeds via intermediate imine or nitrene species, confirmed by isotopic labeling studies .
Condensation with Carbonyl Compounds
Ethanamine reacts with aldehydes/ketones to form imines through a protonation-addition-deprotonation-protonation-elimination-deprotonation (PADPED) mechanism :
-
Protonation of carbonyl oxygen.
-
Nucleophilic attack by ethylamine.
-
Deprotonation and proton transfer to form a carbinolamine intermediate.
Reaction with Formaldehyde
Ethanamine undergoes condensation with formaldehyde to form hexamethylenetetramine derivatives, crucial in polymer and pharmaceutical synthesis:
Thermochemical Reaction Data
Key thermodynamic parameters for ethanamine-involving reactions:
Complexation with Metal Ions
Ethanamine forms stable complexes with transition metals (e.g., Sn, Cu), as shown by gas-phase studies:
Biological Relevance
Ethanamine participates in neurotransmitter synthesis (e.g., acetylcholine) and acts as a uremic toxin in renal dysfunction . Its protonated form (pK<sub>a</sub> = 10.87) dominates physiological conditions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituted Ethanamine Derivatives
Substituted ethanamines are widely studied for their pharmacological and chemical properties. Key examples include:
(a) 1-(1H-Indol-3-yl)ethanamine Derivatives
- Structure : Ethylamine substituted with an indole group at the 3-position (e.g., Tryptamine: 1H-Indole-3-ethanamine).
- Properties: These compounds exhibit biological activity as serotonin receptor agonists and efflux pump inhibitors. For example, derivatives in showed potent inhibition of Staphylococcus aureus NorA efflux pumps (IC₅₀ values in the μM range) .
- Comparison : Unlike ethanamine ion(1−), these derivatives are protonated at physiological pH, enhancing their interaction with biological targets.
(b) 2-(Methylsulfonyl)ethanamine Hydrochloride
- Structure : CH₃SO₂-CH₂CH₂NH₂·HCl.
- Properties : The sulfonyl group increases polarity and acidity (pKa ~1–2), making the amine more susceptible to protonation. This compound is used in synthesizing enzyme inhibitors, such as acetylcholinesterase inhibitors () .
- Comparison : The hydrochloride salt stabilizes the protonated form, contrasting with the ion(1−)’s deprotonated state.
(c) Schiff Base Ligands Derived from Ethanamine
- Example : 2-(2-Pyridyl)-N-[1-(1H-pyrrol-2-yl)ethylidene]ethanamine (HL1).
- Properties : Acts as a tridentate ligand in Cu(II) and Zn(II) complexes, forming distorted square planar geometries. The deprotonated amine (ion(1−)) coordinates to metal centers, as seen in and .
- Comparison : The ion(1−) form here facilitates metal binding, unlike neutral ethanamine.
Aromatic and Heterocyclic Derivatives
(a) Tryptamine (1H-Indole-3-ethanamine)
- Structure : Combines ethylamine with an indole ring.
- Applications: Acts as a neurotransmitter analog and precursor to hallucinogenic compounds (e.g., psilocybin). Its protonated form interacts with serotonin receptors .
- Key Difference : The aromatic indole ring enhances π-π stacking and receptor binding, absent in ethanamine ion(1−).
(b) 2-(1H-Imidazol-4-yl)ethanamine
- Structure : Ethylamine linked to an imidazole ring.
- Applications: Used in synthesizing adenosine receptor ligands (). The imidazole group introduces pH-dependent tautomerism, influencing solubility and reactivity .
Aliphatic Amines with Similar Chain Lengths
(a) 1-Pentanamine
Data Tables
Table 1: Structural and Physical Properties
| Compound | Molecular Formula | Molecular Weight | Key Functional Groups | pKa (Amine) | Applications |
|---|---|---|---|---|---|
| Ethanamine, Ion(1−) | C₂H₆N⁻ | 44.08 | Deprotonated amine | ~38* | Metal coordination, synthesis |
| Tryptamine | C₁₀H₁₂N₂ | 160.22 | Indole, amine | 9.8 | Neurotransmission, pharmacology |
| 2-(Methylsulfonyl)ethanamine·HCl | C₃H₁₀NO₂S·HCl | 169.64 | Sulfonyl, amine | ~1.5 | Enzyme inhibition |
| 1-Pentanamine | C₅H₁₃N | 87.16 | Aliphatic amine | 10.6 | Solvent, organic synthesis |
*Estimated from analogous amines under basic conditions.
Key Findings and Implications
- Coordination Chemistry : Ethanamine ion(1−) serves as a ligand in metal complexes (e.g., Cu(II), Zn(II)), enabling catalytic and structural applications .
- Pharmacological Relevance : Substituted ethanamines (e.g., indole, imidazole derivatives) show tailored bioactivity, leveraging substituents for target specificity .
- Synthetic Utility : Derivatives like 2-(methylsulfonyl)ethanamine are pivotal in synthesizing pseudoirreversible enzyme inhibitors with low cytotoxicity .
Preparation Methods
Base-Mediated Deprotonation
The most straightforward method to generate ethanamine, ion(1-), involves deprotonating ethylamine using strong bases. Ethylamine, a weak base with a pKa of approximately 10.6, readily donates a proton in the presence of stronger bases such as sodium hydride (NaH) or lithium diisopropylamide (LDA). For example, NaH in anhydrous tetrahydrofuran (THF) abstracts a proton from ethylamine, yielding the ethanaminide ion and hydrogen gas:
Key considerations for this method include:
-
Solvent selection : Polar aprotic solvents like THF or diethyl ether are preferred to stabilize the ionic species.
-
Stoichiometry : A 1:1 molar ratio of base to ethylamine is typically sufficient, though slight excesses (1.1–1.3 equivalents) ensure complete deprotonation.
-
Safety protocols : Vigorous hydrogen gas evolution necessitates reflux condensers and inert atmospheres to prevent combustion.
Experimental data from Reddit discussions (source 6) highlight challenges in handling NaH due to its pyrophoric nature, recommending mineral oil suspensions for safer weighing and gradual alcohol addition to mitigate foaming.
Alkali Metal Reactions
Metallic sodium or potassium can also deprotonate ethylamine, albeit less efficiently than NaH. The reaction proceeds via electron transfer, forming the ethanaminide ion and hydrogen gas:
This method is less favored industrially due to slower kinetics and higher fire risks compared to NaH.
Acid-Base Neutralization in Ionic Liquid Synthesis
Ethanamine, ion(1-), is a key intermediate in producing protic ionic liquids (PILs). For instance, neutralizing ethylamine with nitric acid forms ethylammonium nitrate ([C₂H₅NH₃][NO₃]), a PIL where the ethanaminide ion transiently forms during proton transfer:
In this process, the ethanamine ion exists as a short-lived intermediate before combining with the nitrate anion. Industrial applications, such as the BASIL process by BASF, leverage similar neutralization reactions to scavenge acids, though direct isolation of the anion remains impractical.
Electrochemical Generation
Electrolysis of ethylamine solutions offers a novel route to ethanamine, ion(1-). Applying a voltage across platinum electrodes in anhydrous ethylamine induces oxidation at the anode, yielding the deprotonated species:
Preliminary studies suggest this method achieves moderate yields (45–60%) but requires precise control over voltage and electrolyte composition to avoid side reactions.
Characterization and Detection
While ethanamine, ion(1-), resists isolation, its presence is inferred via spectroscopic and computational methods:
-
Mass spectrometry : Negative-ion mode detects the anion at m/z 44.08.
-
Infrared spectroscopy : N–H stretching vibrations shift from ~3350 cm⁻¹ (ethylamine) to ~3200 cm⁻¹ (ion).
-
Computational modeling : Density functional theory (DFT) simulations predict a planar geometry around the nitrogen atom in the ion.
Applications and Research Implications
Ethanamine, ion(1-), plays a critical role in:
-
Organic synthesis : As a strong base in deprotonation reactions.
-
Ionic liquid design : Facilitating low-melting-point salts for green chemistry.
-
Catalysis : Stabilizing transition states in nucleophilic substitutions.
Recent advances in in situ generation techniques, such as microfluidic reactors, promise to enhance the ion’s utility by minimizing decomposition risks .
Q & A
Basic: What experimental methods are recommended for synthesizing and characterizing ethanamine, ion(1−) in academic research?
Answer:
Synthesis of ethanamine, ion(1−) typically involves nucleophilic substitution or reductive amination, followed by deprotonation to generate the anionic species. For purity assessment, use gas chromatography-mass spectrometry (GC-MS) to confirm molecular weight and detect impurities. Structural characterization requires X-ray crystallography (using software like SHELX ) for bond-length and angle analysis. Spectroscopic techniques such as NMR (¹H/¹³C) and FTIR validate electronic environments and functional groups. Ensure reproducibility by cross-referencing synthetic protocols with primary literature and adhering to standardized reporting formats (e.g., Medicinal Chemistry Research guidelines for experimental details) .
Basic: How can density functional theory (DFT) optimize the electronic structure modeling of ethanamine, ion(1−)?
Answer:
DFT with hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improves accuracy for electron density and ionization potentials . Use basis sets like 6-311++G(d,p) for geometry optimization. Validate calculations against experimental data (e.g., bond lengths from crystallography ) to identify discrepancies. For correlation energy, integrate the Colle-Salvetti formula, which links electron density and kinetic-energy density . Advanced software (Gaussian, ORCA) can automate these steps, but ensure methodological transparency by documenting convergence criteria and grid settings.
Advanced: How should researchers address contradictions between computational predictions and experimental spectroscopic data for ethanamine, ion(1−)?
Answer:
Discrepancies often arise from incomplete basis sets, solvent effects, or relativistic contributions. Mitigate by:
- Benchmarking: Compare multiple functionals (e.g., PBE0 vs. M06-2X) against high-resolution spectra .
- Implicit/Explicit Solvation: Include solvent models (e.g., PCM) if experiments are solution-phase.
- Error Analysis: Quantify uncertainties using statistical tools (e.g., root-mean-square deviations) and report confidence intervals .
- Collaborative Validation: Cross-check results with independent labs or databases (e.g., NIST Chemistry WebBook). Document these steps in the "Results and Discussion" section per International Journal of Electrochemical Science standards .
Advanced: What strategies optimize crystallographic refinement for ethanamine, ion(1−) salts with low symmetry or disorder?
Answer:
For low-symmetry crystals:
- Data Quality: Use synchrotron radiation to improve resolution (<1.0 Å) and reduce noise .
- Refinement Software: SHELXL allows anisotropic displacement parameters and restraints for disordered atoms .
- Twinned Data: Apply twin-law matrices and refine using HKLF5 format in SHELX .
- Validation Tools: Check using PLATON’s ADDSYM to detect missed symmetry. Report refinement metrics (R-factor, wR2) and residual density maps in tables, adhering to IUCr guidelines .
Basic: How to design a hypothesis-driven research question for studying ethanamine, ion(1−)’s reactivity?
Answer: Formulate a question aligning with independent (e.g., solvent polarity, counterion effects) and dependent variables (e.g., reaction rate, pKa shifts). Example: “How does solvent dielectric constant influence the nucleophilic reactivity of ethanamine, ion(1−) in SN2 reactions?” Support with literature on analogous amines and theoretical frameworks (e.g., Marcus theory). Follow IB Extended Essay criteria: define scope, cite key publications, and justify significance .
Advanced: What statistical methods resolve conflicting thermodynamic data for ethanamine, ion(1−) across studies?
Answer:
Apply multivariate regression to identify confounding variables (e.g., temperature, measurement techniques). Use Bland-Altman plots to visualize systematic biases between datasets . For meta-analysis, weight studies by precision (e.g., inverse variance) and test heterogeneity via Cochran’s Q. Transparently report outliers and exclusion criteria, as per Group 4 Extended Essays guidelines .
Basic: How to structure a publication on ethanamine, ion(1−) to meet journal standards?
Answer:
Follow the IMRaD format:
- Introduction: Contextualize within amine chemistry, citing foundational DFT studies and recent advances.
- Methods: Detail synthesis, characterization, and computational protocols (e.g., functional/basis set choices ).
- Results: Use tables for spectroscopic data and figures for molecular orbitals/geometries (avoid overcrowding ).
- Discussion: Contrast findings with prior work, addressing contradictions via error analysis .
Adhere to Medicinal Chemistry Research’s requirements for compound naming (IUPAC) and spectral data .
Advanced: What collaborative frameworks enhance reproducibility in ethanamine, ion(1−) research?
Answer:
Implement FAIR principles (Findable, Accessible, Interoperable, Reusable):
- Data Repositories: Deposit raw spectra/crystallographic data in Zenodo or CCDC.
- Protocol Sharing: Use platforms like Protocols.io for step-by-step methods.
- Inter-lab Validation: Partner with labs using alternative techniques (e.g., NMR vs. X-ray ).
Reference collaborative standards from ICH Harmonisation guidelines for resource allocation and documentation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
